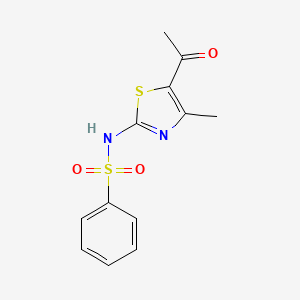

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide belongs to the thiazole family—a class of heterocyclic organic compounds. Thiazoles contain a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. They are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring’s planarity and aromaticity stem from the delocalization of π-electrons around the sulfur atom, satisfying Hückel’s rule .

Properties

Molecular Formula |

C12H12N2O3S2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H12N2O3S2/c1-8-11(9(2)15)18-12(13-8)14-19(16,17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) |

InChI Key |

XWQMDJPTYVEIKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves several steps. One common approach is the condensation of 4-methylthiazole-5-carboxylic acid with acetic anhydride, followed by sulfonation with benzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and isolation steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide can undergo various reactions:

Electrophilic Substitution: The C-5 atom in the thiazole ring is susceptible to electrophilic attack.

Nucleophilic Substitution: The C-2 atom can participate in nucleophilic substitution reactions.

Sulfonation: Benzenesulfonyl chloride (sulfonating agent) in the presence of a base.

Acetylation: Acetic anhydride or acetyl chloride.

Purification: Column chromatography or recrystallization.

Major Products:: The primary product is this compound itself.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide finds applications in various fields:

Medicine: Potential antitumor and cytotoxic properties.

Chemistry: Building block for other compounds.

Industry: Used in the synthesis of biocides, dyes, and chemical accelerators.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is unique in its structure, it shares similarities with other thiazole-containing compounds. Notable examples include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal agent) . Each compound exhibits distinct properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.